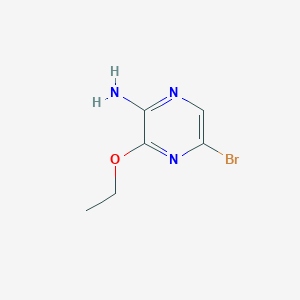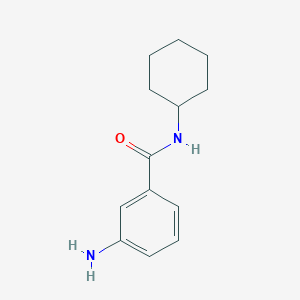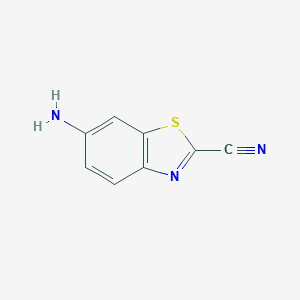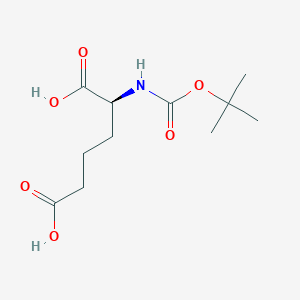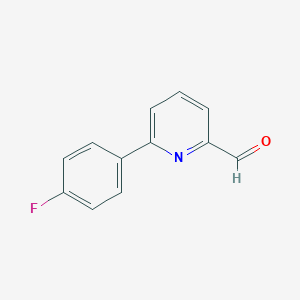
6-(4-氟苯基)吡啶-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Fluorophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8FNO. It is a fluorinated aromatic aldehyde, characterized by the presence of a fluorophenyl group attached to a pyridine ring, which in turn is bonded to a formyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
科学研究应用
6-(4-Fluorophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde is the enzyme phosphoglycerate kinase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate, releasing energy.
Mode of Action
6-(4-Fluorophenyl)pyridine-2-carbaldehyde acts as a reversible covalent inhibitor of phosphoglycerate kinase . It binds to the enzyme and temporarily deactivates it, disrupting its normal function. The binding is reversible, meaning the compound can attach and detach from the enzyme without permanently altering it .
Biochemical Pathways
By inhibiting phosphoglycerate kinase, 6-(4-Fluorophenyl)pyridine-2-carbaldehyde affects the glycolytic pathway . This can lead to a decrease in the production of pyruvate and ATP, essential molecules for cellular energy. The downstream effects of this disruption can vary, potentially influencing various cellular processes that rely on these energy sources.
Result of Action
The molecular and cellular effects of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde’s action largely depend on the specific context of its use. Generally, by inhibiting phosphoglycerate kinase, it can disrupt energy production within cells, potentially affecting cell function and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to bind to phosphoglycerate kinase . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
化学反应分析
Types of Reactions
6-(4-Fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-(4-Fluorophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Fluorophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)pyridine-2-carbaldehyde
- 6-(4-Bromophenyl)pyridine-2-carbaldehyde
- 6-(4-Methylphenyl)pyridine-2-carbaldehyde
Uniqueness
6-(4-Fluorophenyl)pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and binding interactions, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules .
属性
IUPAC Name |
6-(4-fluorophenyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIFQHRRHZIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-77-4 |
Source


|
| Record name | 6-(4-fluorophenyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
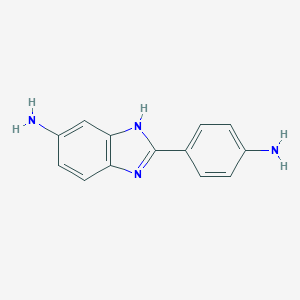
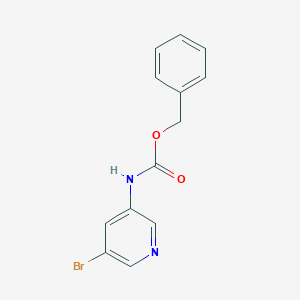

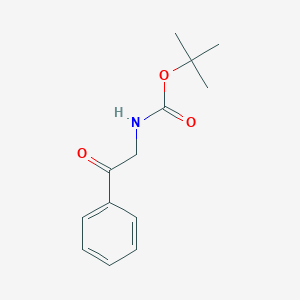

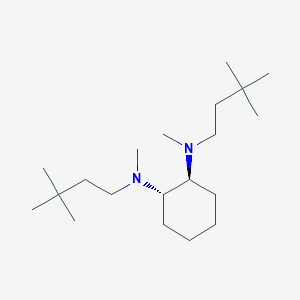
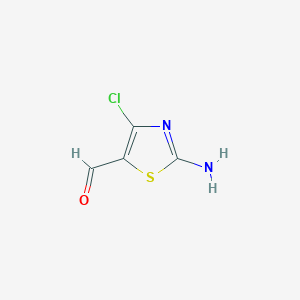
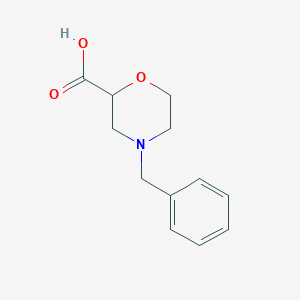
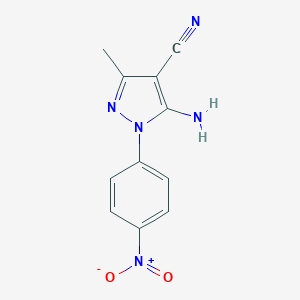
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
